N-(Piperidin-4-yl)benzamide hydrate
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Overview
Description
N-(Piperidin-4-yl)benzamide hydrate is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a piperidine ring attached to a benzamide moiety.
Mechanism of Action
Target of Action
The primary target of N-(Piperidin-4-yl)benzamide hydrate, also known as 4-Benzamidopiperidine Hydrate, is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, or low oxygen conditions . It is composed of two subunits: HIF-1α, which is unique to HIF-1 and determines its activity, and HIF-1β, which is constitutively expressed in cells .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of the HIF-1α protein . This interaction results in changes in the transcription and expression of target genes that allow cells to adapt to hypoxic conditions . Specifically, it has been found to induce the expression of the downstream target gene p21 .
Biochemical Pathways
The activation of HIF-1 by this compound affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes that accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
It is known that the compound shows significant inhibitory bioactivity in hepg2 cells, with ic50 values of 012 and 013 μM for two of its derivatives .
Result of Action
The action of this compound results in both molecular and cellular effects. At the molecular level, it induces the expression of HIF-1α protein and the downstream target gene p21 . At the cellular level, it upregulates the expression of cleaved caspase-3, promoting apoptosis in tumor cells .
Action Environment
The action of this compound is influenced by environmental factors, particularly the presence of hypoxia. Hypoxia can increase the expression of HIF, which is beneficial for the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Biochemical Analysis
Biochemical Properties
N-(Piperidin-4-yl)benzamide hydrate plays a role in biochemical reactions, particularly in the context of cancer research . It has been found to interact with various enzymes and proteins, and these interactions are often characterized by inhibitory activity . For instance, it has been reported to show significant inhibitory bioactivity in HepG2 cells .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce the expression of HIF-1α protein and downstream target gene p21 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)benzamide hydrate typically involves the reaction of piperidine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N-(Piperidin-4-yl)benzamide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide moiety to an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of N-(Piperidin-4-yl)benzamide.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(Piperidin-4-yl)benzamide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- N-(1-(2,6-Difluorobenzyl)piperidin-4-yl)benzamide
- 4-Bromo-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide
- 4-(2-Chlorophenoxy)-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide
Comparison: N-(Piperidin-4-yl)benzamide hydrate stands out due to its unique ability to modulate HIF-1 pathways, which is not commonly observed in other similar compounds. This unique property makes it a valuable compound for research in hypoxia-related conditions and diseases .
Properties
IUPAC Name |
N-piperidin-4-ylbenzamide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.H2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZHZCJCYGMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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